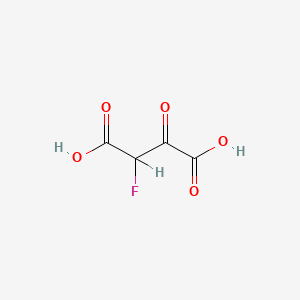

3-Fluorooxaloacetate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

392-47-2 |

|---|---|

Molekularformel |

C4H3FO5 |

Molekulargewicht |

150.06 g/mol |

IUPAC-Name |

2-fluoro-3-oxobutanedioic acid |

InChI |

InChI=1S/C4H3FO5/c5-1(3(7)8)2(6)4(9)10/h1H,(H,7,8)(H,9,10) |

InChI-Schlüssel |

FUSGVCNDISKHSY-UHFFFAOYSA-N |

SMILES |

C(C(=O)C(=O)O)(C(=O)O)F |

Kanonische SMILES |

C(C(=O)C(=O)O)(C(=O)O)F |

Synonyme |

3-fluorooxaloacetate |

Herkunft des Produkts |

United States |

Mechanistic Enzymology and Kinetic Characterization of 3 Fluorooxaloacetate Interactions

Malate (B86768) Dehydrogenase Interactions with 3-Fluorooxaloacetate

Malate dehydrogenase (MDH), an enzyme central to the citric acid cycle and malate-aspartate shuttle, catalyzes the reversible reduction of oxaloacetate to malate. providence.edumdpi.com Using this compound as a substrate analog allows for detailed investigation into the enzyme's catalytic mechanism and specificity.

This compound serves as a substrate for malate dehydrogenase. nih.gov The enzyme's active site, which features conserved arginine residues to coordinate the carboxyl groups of the substrate, can accommodate this fluorinated analog. sandiego.edunih.gov However, the presence of the highly electronegative fluorine atom at the C-3 position influences the energetics of the reaction. The equilibrium constant for the oxidation of the resulting product, fluoromalate, is an order of magnitude less favorable than for the oxidation of malate. nih.gov

Studies comparing the reduction of the (R)- and (S)-enantiomers of this compound reveal a significant kinetic preference. The V/K value, a measure of catalytic efficiency, for the reduction of the (R)-enantiomer is approximately 100 times greater than that for the (S)-enantiomer. nih.gov This highlights the enzyme's stringent stereochemical selectivity even when presented with an unnatural substrate.

| Substrate Enantiomer | Relative V/K Value | Resulting Product |

|---|---|---|

| (R)-3-Fluorooxaloacetate | ~100 | (2R,3R)-erythro-Fluoromalate |

| (S)-3-Fluorooxaloacetate | 1 | (2R,3S)-threo-Fluoromalate |

The stereochemical outcome of the reduction of this compound by malate dehydrogenase is highly dependent on the reaction conditions, specifically the rate of enzymatic reduction relative to the rate of epimerization (interconversion) of the this compound enantiomers in solution. nih.gov

When the enzymatic reduction is slow (e.g., at lower enzyme concentrations), allowing the (R)- and (S)-enantiomers of this compound to reach equilibrium, only a single diastereomer of the product, (2R,3R)-erythro-fluoromalate, is formed. nih.gov This occurs because the enzyme selectively reduces the much-preferred (R)-enantiomer. nih.gov

Conversely, when the enzymatic reduction is rapid compared to the rate of epimerization (e.g., at high enzyme levels and with an excess of the NADH cofactor), both diastereomers of the product are formed in nearly equal amounts: (2R,3R)-erythro-fluoromalate and (2R,3S)-threo-fluoromalate. nih.gov Under these trapping conditions, the enzyme reduces both the (R)- and (S)-enantiomers of this compound as they are formed, before they can interconvert. nih.govnih.gov This technique has been instrumental in determining the stereochemistry of reactions that produce this compound. nih.govacs.org For instance, when the product of the transcarboxylase-catalyzed carboxylation of 3-fluoropyruvate was trapped by malate dehydrogenase, only the (2R,3R) diastereomer of 3-fluoromalate was formed. nih.gov

| Reaction Condition | Relative Rate of Reduction vs. Epimerization | Observed Product(s) | Product Ratio (erythro:threo) |

|---|---|---|---|

| Low Enzyme Concentration | Reduction slower than epimerization | (2R,3R)-erythro-Fluoromalate | Exclusively erythro |

| High Enzyme Concentration (Trapping) | Reduction faster than epimerization | (2R,3R)-erythro-Fluoromalate & (2R,3S)-threo-Fluoromalate | ~1:1 |

Isotope effect studies provide insight into the transition states of enzymatic reactions. For the malate dehydrogenase reaction, substituting deuterium (B1214612) for hydrogen at the C-2 position of the substrate allows for the measurement of kinetic isotope effects. The equilibrium deuterium isotope effect from deuteration at C-2 is 1.09 for fluoromalate, compared to 1.18 for malate. nih.gov This difference is attributed to the strong inductive effect of the fluorine atom at the adjacent C-3 position. nih.gov

Further studies using isotopically labeled substrates with the related malic enzyme have shown that deuteration of fluoromalate at C-2 results in significant isotope effects on V/K, confirming that hydride transfer is a rate-limiting step. nih.gov These findings support a stepwise mechanism for the enzyme. nih.gov

Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) and Related Enzyme Activity with Fluorinated Analogs

Phosphoenolpyruvate carboxykinase (PEPCK) is a key enzyme in gluconeogenesis, catalyzing the conversion of oxaloacetate to phosphoenolpyruvate (PEP). cuni.czgenecards.org Fluorinated analogs of PEP have been used to elucidate the stereochemical course of the carboxylation reaction catalyzed by PEPCK.

The geometric isomers of 3-fluorophosphoenolpyruvate (F-PEP), (Z)-F-PEP and (E)-F-PEP, exhibit different substrate activities with various PEP-utilizing enzymes. With PEPCK from chicken liver and Ascaris, absolute stereoselectivity is observed; the (Z)-isomer acts as a substrate, while the (E)-isomer does not. acs.orgnih.gov This selectivity allows researchers to control the stereochemistry of the enzymatic reaction.

Similarly, studies on PEP carboxylase from Zea mays show that both isomers can be substrates, but they yield different products and partitioning. nih.gov The (Z)-isomer primarily undergoes hydrolysis, with only 3% of the reaction leading to carboxylation to form (R)-3-fluorooxaloacetate. nih.gov In contrast, the (E)-isomer reaction is dominated by carboxylation (86%), forming (S)-3-fluorooxaloacetate. nih.gov The carboxylation of F-PEP by this enzyme occurs on the 2-re face. nih.gov

| Enzyme | F-PEP Isomer | Substrate Activity | Primary Product |

|---|---|---|---|

| Phosphoenolpyruvate Carboxykinase (PEPCK) | (Z)-3-Fluorophosphoenolpyruvate | Yes | (2R,3R)-3-Fluoromalate (after trapping) |

| (E)-3-Fluorophosphoenolpyruvate | No | N/A | |

| PEP Carboxylase (Zea mays) | (Z)-3-Fluorophosphoenolpyruvate | Yes (3% carboxylation) | (R)-3-Fluorooxaloacetate |

| (E)-3-Fluorophosphoenolpyruvate | Yes (86% carboxylation) | (S)-3-Fluorooxaloacetate |

This compound is a transient intermediate in reactions catalyzed by enzymes like PEPCK and transcarboxylase. nih.govacs.org Due to its instability, it is often "trapped" immediately after its formation by a coupled reaction. Malate dehydrogenase is typically used for this purpose, rapidly reducing the this compound to the more stable 3-fluoromalate. nih.govacs.org

This trapping technique is crucial for stereochemical analysis. By using (Z)-3-fluorophosphoenolpyruvate as a substrate for PEPCK from both avian liver and Ascaris and coupling the reaction with malate dehydrogenase, researchers observed the formation of a single diastereomer, (2R,3R)-3-fluoromalate. acs.org This result definitively established that the carboxylation catalyzed by PEPCK occurs from the si face of the enzyme-bound phosphoenolpyruvate. acs.org The trapping reaction is faster than tautomerization, ensuring that the keto form of this compound is reduced directly as it is released from the PEPCK active site. acs.org

Mechanistic Insights into Carboxylation Reactions

The carboxylation of certain organic compounds is a critical biological process. In some enzymatic reactions, this compound is implicated as an intermediate. For instance, the carboxylation of isopropanol (B130326) involves its initial conversion to acetone (B3395972), which is then carboxylated to acetoacetate (B1235776) by acetone carboxylase. nih.gov This process involves the hydrolysis of MgATP to activate both acetone and bicarbonate, leading to the formation of highly reactive intermediates that condense to form acetoacetate. nih.gov While not directly involving this compound, this mechanism provides a framework for understanding enzyme-catalyzed carboxylation reactions where a substrate is activated for the addition of CO2. nih.gov Theoretical studies using density functional theory (DFT) have been employed to understand the mechanisms of direct C-H carboxylation reactions, which involve the abstraction of a hydrogen atom followed by an electrophilic addition of CO2. researchgate.net

Malic Enzyme and Decarboxylation Pathways

Malic enzymes are a class of oxidoreductases that catalyze the oxidative decarboxylation of malate to pyruvate (B1213749) and CO2. wikipedia.orgebi.ac.uk this compound has been studied as a substrate and intermediate in the context of malic enzyme catalysis, providing significant insights into the enzyme's mechanism.

(2R,3R)-erythro-Fluoromalate, which is oxidized to this compound, serves as a slow alternate substrate for chicken liver malic enzyme. nih.govacs.org While its affinity for the enzyme (Km) is comparable to that of the natural substrate, malate, the rate of turnover is significantly lower. nih.govacs.org With NADP as the cofactor, the turnover number for (2R,3R)-erythro-fluoromalate is 3300 times slower than that for malate. nih.govacs.org However, when using the alternative cofactor 3-acetylpyridine-NADP (APADP), the turnover is 5.5-fold faster than with NADP. nih.govacs.org The threo isomer of fluoromalate does not act as a substrate for the enzyme. nih.govacs.org

| Substrate | Cofactor | Relative Turnover Number (Vmax) | Reference |

|---|---|---|---|

| Malate | NADP | 3300 | nih.govacs.org |

| (2R,3R)-erythro-Fluoromalate | NADP | 1 | nih.govacs.org |

| (2R,3R)-erythro-Fluoromalate | APADP | 5.5 | nih.govacs.org |

Studies using fluoromalate have been crucial in determining the chemical mechanism of malic enzyme. The data strongly suggest a stepwise mechanism where hydride transfer precedes decarboxylation, with enzyme-bound this compound acting as an intermediate. nih.govacs.org This contrasts with the reaction using the natural substrate malate with certain cofactors, which was proposed to be a concerted (single-step) mechanism. nih.govacs.org The secondary 13C isotope effect observed during these studies is attributed to hyperconjugation between the carbonyl group and C-4 of the enzyme-bound fluorooxaloacetate intermediate. nih.govacs.org

Kinetic isotope effect (KIE) studies provide detailed information about reaction transition states. wikipedia.org When (2R,3R)-erythro-fluoromalate is deuterated at the C-2 position, an isotope effect on the V/K is observed, with a value of 1.39 with NADP and 3.32 with APADP. nih.govacs.org Further analysis of 13C isotope effects at the C-4 position reveals different values depending on the cofactor and whether the fluoromalate is deuterated. nih.govacs.org With NADP, the 13C isotope effect was 1.0490 with unlabeled fluoromalate and 1.0364 with the deuterated version. nih.govacs.org Using APADP, the values were 1.0138 and 1.0087, respectively. nih.govacs.org These results support the stepwise mechanism and have been used to calculate intrinsic isotope effects for the individual steps of the reaction. nih.govacs.org

| Cofactor | Isotope Effect Type | Substrate | Value | Reference |

|---|---|---|---|---|

| NADP | Deuterium (V/K) | 2-deutero-fluoromalate | 1.39 | nih.govacs.org |

| APADP | Deuterium (V/K) | 2-deutero-fluoromalate | 3.32 | nih.govacs.org |

| NADP | 13C (at C-4) | Unlabeled fluoromalate | 1.0490 | nih.govacs.org |

| NADP | 13C (at C-4) | 2-deutero-fluoromalate | 1.0364 | nih.govacs.org |

| APADP | 13C (at C-4) | Unlabeled fluoromalate | 1.0138 | nih.govacs.org |

| APADP | 13C (at C-4) | 2-deutero-fluoromalate | 1.0087 | nih.govacs.org |

Broader Scope of Enzymatic Inhibition by this compound

Beyond its role as a substrate intermediate, this compound and its precursors are known inhibitors of several enzymes, particularly those within the citric acid cycle.

The citric acid cycle is a central metabolic hub, and its regulation is critical for cellular energy homeostasis. wikipedia.org Several key enzymes in this cycle are subject to inhibition.

Aconitase : This enzyme catalyzes the isomerization of citrate (B86180) to isocitrate. wikipedia.org Fluoroacetate (B1212596) can be converted in the body to fluorocitrate, which is a potent competitive inhibitor of aconitase, leading to a halt in the citric acid cycle. wikipedia.orglibretexts.org Studies with solubilized mitochondrial aconitase showed that fluorocitrate exhibits partially competitive inhibition with citrate as the substrate, with a Ki of 3.4 x 10⁻⁸ M. nih.gov

Isocitrate Dehydrogenase : This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. pressbooks.pub Oxaloacetate, a structural analog of this compound, has been shown to be an allosteric inhibitor of cytosolic NADP+-dependent isocitrate dehydrogenase (IDH1). nih.gov It binds to a novel site on the enzyme, inducing a conformational change that reduces activity. nih.gov Glyoxylate and oxaloacetate have also been reported to be competitive inhibitors of isocitrate dehydrogenase with respect to isocitrate. science.gov

The regulation of the citric acid cycle is complex, with feedback inhibition playing a major role. uomustansiriyah.edu.iq Products like NADH and succinyl-CoA can inhibit enzymes such as citrate synthase and α-ketoglutarate dehydrogenase. wikipedia.orglibretexts.org The inhibitory actions of compounds like this compound and its analogs add another layer to this intricate regulatory network.

Allosteric Regulation and Non-Competitive Inhibition Phenomena

Allosteric regulation occurs when an effector molecule binds to an enzyme at a site distinct from the active site, known as an allosteric site. proteopedia.org This binding event induces a conformational change in the enzyme, which in turn alters its catalytic activity. proteopedia.org Non-competitive inhibition is a form of allosteric inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, effectively reducing the concentration of active enzyme and thus lowering the maximum reaction velocity (Vmax) without affecting the substrate's binding affinity (Km). ucl.ac.uklibretexts.org

The interaction of this compound with key metabolic enzymes, such as malate dehydrogenase (MDH), provides a pertinent example of these phenomena. MDH catalyzes the reversible oxidation of malate to oxaloacetate. nih.gov Studies on the regulation of MDH have shown that its activity can be modulated by various endogenous compounds. For instance, oxaloacetate itself has been observed to inhibit mitochondrial malate dehydrogenase (mMDH) through a mechanism of partial non-competitive inhibition. This suggests that its fluorinated analog, this compound, may exert similar regulatory effects. Kinetic investigations into the reduction of 3-fluoro-oxaloacetate by NADH, catalyzed by cytoplasmic malate dehydrogenase, have been undertaken, indicating a direct interaction with the enzyme. scite.ai

In non-competitive inhibition, the inhibitor binds to an allosteric site, causing a conformational change that reduces the enzyme's efficiency. ucl.ac.uk This type of inhibition is characterized by a decrease in Vmax, while the Km remains unchanged. The inhibitor effectively lowers the concentration of functional enzyme. ucl.ac.uk

Table 1: Kinetic Parameters in Different Types of Reversible Inhibition

| Inhibition Type | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Inhibitor Binding Site |

| Competitive | Increases | Unchanged | Active Site |

| Non-competitive | Unchanged | Decreases | Allosteric Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

This table provides a general overview of the effects of different types of reversible inhibitors on key enzyme kinetic parameters.

Citrate synthase, the enzyme that catalyzes the first step of the citric acid cycle, is a well-known example of an allosterically regulated enzyme. proteopedia.org Its activity is inhibited by high concentrations of ATP, NADH, and succinyl-CoA. proteopedia.org While citrate synthase is known to react with fluoroacetate, detailed studies specifically characterizing this compound as an allosteric or non-competitive inhibitor of this enzyme are not extensively documented in the available literature. science.gov

Irreversible Enzyme Interaction Considerations

Irreversible inhibition occurs when an inhibitor permanently inactivates an enzyme, often by forming a covalent bond with a crucial amino acid residue in the active site. libretexts.org This type of inhibition is distinct from reversible inhibition, as the enzyme's activity cannot be restored by increasing the substrate concentration or by removing the inhibitor through dialysis. ucl.ac.uk Irreversible inhibitors can be classified into different categories, including group-specific reagents, affinity labels, and suicide inhibitors. unacademy.com

Suicide inhibitors, also known as mechanism-based inactivators, are a particularly sophisticated class of irreversible inhibitors. sigmaaldrich.comwikipedia.org These compounds are themselves unreactive but are structurally similar to the enzyme's substrate. sigmaaldrich.comslideshare.net The enzyme's own catalytic mechanism converts the suicide inhibitor into a highly reactive species, which then covalently modifies and inactivates the enzyme. unacademy.comwikipedia.org

The chemical structure of this compound, with its reactive fluorine atom, suggests the potential for it to act as an irreversible inhibitor, possibly through a suicide inhibition mechanism. The presence of the fluorine atom can facilitate the formation of a reactive intermediate. It has been noted that 3-fluoro-oxaloacetate exists in three forms, one of which can be involved in the formation of a covalent bond. science.gov The process of irreversible inhibition often begins with the formation of a reversible non-covalent complex between the enzyme and the inhibitor (EI), which then proceeds to a covalently modified, inactive enzyme (EI*). unacademy.com

Table 2: Characteristics of Reversible vs. Irreversible Inhibition

| Characteristic | Reversible Inhibition | Irreversible Inhibition |

| Inhibitor-Enzyme Bond | Non-covalent | Covalent |

| Effect of Dilution | Activity can be restored | Activity is not restored |

| Substrate Competition | Can be overcome in competitive inhibition | Cannot be overcome |

| Duration of Effect | Temporary | Permanent |

This table highlights the key distinctions between reversible and irreversible enzyme inhibition.

Metabolic Integration, Perturbation, and Bioenergetic Impact of 3 Fluorooxaloacetate

Interaction with the Tricarboxylic Acid (TCA) Cycle and Associated Enzymes

The TCA cycle is the central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate reducing equivalents (NADH and FADH₂) for ATP production. The entry point and first committed step of this cycle is the condensation of oxaloacetate and acetyl-CoA, a reaction catalyzed by citrate (B86180) synthase. Due to its structural similarity to oxaloacetate, 3-Fluorooxaloacetate directly interferes with this crucial metabolic nexus.

Citrate synthase (EC 2.3.3.1) operates via an ordered sequential mechanism where oxaloacetate must bind first, inducing a conformational change in the enzyme that creates a high-affinity binding site for acetyl-CoA. This compound is anticipated to act as a competitive inhibitor of citrate synthase with respect to oxaloacetate. By binding to the oxaloacetate site, it can prevent the proper conformational change required for acetyl-CoA binding, thus blocking the formation of the citryl-CoA intermediate and halting the catalytic cycle.

This mode of inhibition is analogous to how other substrate analogs function and is a direct consequence of the fluorine substitution on the carbon backbone. The high electronegativity of the fluorine atom alters the electronic distribution of the molecule, which may affect binding affinity and catalysis even if it were to form a product. The primary disruptive effect, however, is the occupation of the active site, preventing the natural substrate from binding and effectively shutting down the enzyme's activity.

| Substrate/Inhibitor | Michaelis Constant (Km) for Oxaloacetate | Inhibition Constant (Ki) | Mode of Inhibition |

|---|---|---|---|

| Oxaloacetate | ~5 µM | N/A | N/A (Substrate) |

| This compound (Hypothetical) | N/A | Low µM range | Competitive |

The primary and most immediate consequence of this compound is the potent inhibition of the first step of the TCA cycle. This creates a significant metabolic bottleneck with cascading effects:

Accumulation of Precursors: Acetyl-CoA, unable to enter the TCA cycle, would accumulate in the mitochondrial matrix. This could have feedback effects on its sources, such as pyruvate (B1213749) dehydrogenase and fatty acid β-oxidation.

Depletion of Downstream Intermediates: With the cycle blocked at its entry point, the concentrations of all subsequent intermediates—citrate, isocitrate, α-ketoglutarate, succinyl-CoA, succinate (B1194679), fumarate, and malate (B86768)—would be drastically reduced.

This scenario is reminiscent of the well-known toxicity of fluoroacetate (B1212596), which is metabolically converted to (2R,3S)-fluorocitrate. Fluorocitrate then acts as a potent inhibitor of aconitase, the enzyme catalyzing the second step of the TCA cycle. wikipedia.org The action of this compound is more direct, blocking the cycle at the very beginning by targeting citrate synthase. This immediate blockade prevents the synthesis of not only citrate but all subsequent intermediates, leading to a complete shutdown of the cycle's oxidative function.

Intermediary Metabolism of Fluorinated Dicarboxylic Acids

While the primary impact of this compound is the inhibition of citrate synthase, it may also be recognized by other enzymes that utilize oxaloacetate as a substrate. This can lead to the formation of other fluorinated dicarboxylic acids, expanding its metabolic disruption.

In the final step of the TCA cycle, L-malate is oxidized to oxaloacetate by malate dehydrogenase (MDH), a reversible, NAD⁺-dependent reaction. wikipedia.org Given the reversibility of this enzyme, it is highly probable that this compound can serve as a substrate for the reverse reaction. Mitochondrial malate dehydrogenase could catalyze the NADH-dependent reduction of this compound to produce (2S,3R)-3-fluoromalate. nih.govsav.sk

The formation of 3-fluoromalate represents a diversion of the inhibitor into a new fluorinated metabolite. The metabolic fate of 3-fluoromalate is not well-characterized, but its presence could lead to further enzymatic inhibition. For instance, it might inhibit fumarase (which interconverts malate and fumarate) or other malate-utilizing enzymes, thereby propagating the metabolic disruption.

The TCA cycle is not an isolated pathway; it is dynamically linked to numerous other metabolic routes through anaplerotic (filling up) and cataplerotic (emptying out) reactions. The depletion of TCA cycle intermediates caused by this compound has profound implications for these interconnected pathways.

Cataplerotic Pathways: These pathways draw on TCA cycle intermediates as precursors for biosynthesis. The severe depletion of these intermediates would halt critical cellular processes:

Gluconeogenesis: The synthesis of glucose from non-carbohydrate sources, which relies on oxaloacetate as a key starting point, would be inhibited.

Amino Acid Synthesis: The production of amino acids like aspartate and glutamate (B1630785) from oxaloacetate and α-ketoglutarate, respectively, would cease.

Heme Synthesis: The synthesis of porphyrins and heme, which begins with succinyl-CoA, would be impaired.

Anaplerotic Pathways: These pathways replenish TCA cycle intermediates. While anaplerotic reactions, such as the conversion of pyruvate to oxaloacetate by pyruvate carboxylase, might still function, they would be futile. The newly synthesized oxaloacetate would be unable to enter the TCA cycle due to the citrate synthase block, leading to its accumulation or diversion into other pathways, but failing to restore the cycle's function.

| Pathway Type | Specific Pathway | Key TCA Intermediate | Predicted Impact | Consequence |

|---|---|---|---|---|

| Cataplerotic | Gluconeogenesis | Oxaloacetate | Severely Inhibited | Impaired glucose homeostasis |

| Amino Acid Synthesis | α-Ketoglutarate, Oxaloacetate | Severely Inhibited | Impaired protein synthesis | |

| Heme Synthesis | Succinyl-CoA | Severely Inhibited | Impaired production of cytochromes | |

| Anaplerotic | Pyruvate Carboxylation | Oxaloacetate | Ineffective | Inability to restore TCA cycle function |

Effects on Cellular Respiration and Mitochondrial Function

The primary role of the TCA cycle is to generate the reducing equivalents NADH and FADH₂ that fuel the electron transport chain (ETC) for oxidative phosphorylation. By halting the TCA cycle, this compound delivers a critical blow to the cell's energy production machinery.

The blockade of citrate synthase prevents the oxidation of acetyl-CoA, leading to a near-complete cessation of NADH and FADH₂ production from the cycle. This starves the ETC of its electron donors. The consequences for mitochondrial function are immediate and severe:

Inhibition of Electron Transport: Without NADH and FADH₂, the transfer of electrons through ETC complexes I and II ceases.

Collapse of the Proton Gradient: The pumping of protons across the inner mitochondrial membrane, which is driven by electron transport, stops. This leads to the dissipation of the mitochondrial membrane potential (ΔΨm).

Cessation of ATP Synthesis: ATP synthase, which uses the proton-motive force to generate ATP, becomes inactive. The cell's primary source of energy is effectively shut down.

This leads to a state of profound bioenergetic failure. The toxicity of other fluorinated carboxylic acids on mitochondrial function has been documented, often involving disruption of mitochondrial respiration and energy production. nih.govnih.gov Chronic exposure to fluoride (B91410) ions has also been linked to mitochondrial damage and dysfunction. encyclopedia.pub The impact of this compound is particularly acute because it targets the gateway to the central engine of aerobic respiration, leading to a rapid and comprehensive failure of mitochondrial energy metabolism.

Pathways of Respiratory Chain Modulation

The modulation of the mitochondrial respiratory chain by this compound is not direct but is inferred to occur through at least two primary indirect mechanisms: perturbation of the citric acid cycle and regulation of Complex II (succinate dehydrogenase).

Indirect Modulation via Citric Acid Cycle Inhibition:

The most well-understood pathway of toxicity for related fluorinated compounds involves a process termed "lethal synthesis." researchgate.netunl.edu In this process, fluoroacetate is converted into fluorocitrate, which is a potent inhibitor of aconitase, a crucial enzyme in the citric acid cycle. researchgate.netunl.eduunl.edu Inhibition of aconitase halts the cycle, leading to a significant reduction in the generation of reducing equivalents, namely NADH and FADH₂, from the oxidation of acetyl-CoA. researchgate.net

Direct Modulation of Respiratory Chain Components:

The parent molecule, oxaloacetate, is a known potent physiological inhibitor of Complex II (succinate dehydrogenase, SDH). nih.govbenthamdirect.comphysiology.orgnih.gov This inhibition is a key regulatory mechanism in mitochondrial metabolism. nih.govnih.gov The accumulation of oxaloacetate can significantly slow down the activity of Complex II, thereby reducing the entry of electrons from succinate into the electron transport chain. nih.govresearchgate.net Given that this compound is a structural analog of oxaloacetate, it is plausible that it could also interact with and potentially inhibit Complex II. However, the primary interaction documented for this compound is as a substrate for malate dehydrogenase. portlandpress.comscience.gov

Research has shown that the accumulation of oxaloacetate and its inhibitory effect on Complex II are dependent on the mitochondrial membrane potential (ΔΨ). nih.govnih.gov At low membrane potential, there is a tendency for oxaloacetate to accumulate and inhibit Complex II respiration. nih.govnih.govresearchgate.net

Bioenergetic Consequences in Cellular Models

The perturbation of mitochondrial metabolism by this compound is expected to have significant consequences on cellular bioenergetics, primarily resulting in decreased ATP production and altered mitochondrial function.

A disruption in the citric acid cycle, as caused by the downstream effects of related fluorinated compounds like fluorocitrate, directly impairs oxidative phosphorylation. unl.edu The electron transport chain and oxidative phosphorylation are responsible for the vast majority of ATP synthesis in the cell. youtube.com By limiting the supply of NADH and FADH₂, the rate of proton pumping across the inner mitochondrial membrane decreases, which in turn reduces the proton-motive force required by ATP synthase to produce ATP. youtube.comyoutube.com This leads to a state of cellular energy depletion.

Studies on various toxic compounds that cause mitochondrial dysfunction have demonstrated a cascade of bioenergetic failures. nih.govresearchgate.netkmthepatech.com These failures often include:

Decreased ATP Levels: A direct consequence of inhibiting oxidative phosphorylation. nih.gov

Reduced Oxygen Consumption: As the flow of electrons through the respiratory chain is diminished, the final electron acceptor, oxygen, is consumed at a lower rate. youtube.com

Mitochondrial Membrane Potential (ΔΨ) Collapse: The proton gradient across the inner mitochondrial membrane may dissipate. nih.gov

Increased Glycolysis: As a compensatory mechanism, cells may attempt to increase ATP production through anaerobic glycolysis, leading to higher lactate (B86563) production.

The addition of the parent compound, oxaloacetate, to neuronal cells has been shown to enhance both respiration and glycolysis, suggesting a complex role in modulating cellular energy fluxes. nih.govnih.gov However, the impact of an inhibitory analog would likely be dominated by the negative effects on the citric acid cycle and respiratory chain.

| Bioenergetic Parameter | Predicted Effect | Underlying Mechanism | Reference Compound(s) |

|---|---|---|---|

| Cellular ATP Production | Decrease | Reduced oxidative phosphorylation due to decreased supply of NADH/FADH₂ from the inhibited citric acid cycle. youtube.com | Fluorocitrate unl.edu |

| Mitochondrial Oxygen Consumption | Decrease | Reduced electron flow through the electron transport chain. youtube.com | Fluorocitrate nih.gov |

| Mitochondrial Membrane Potential (ΔΨ) | Decrease / Collapse | Diminished proton pumping across the inner mitochondrial membrane. nih.gov | Mitochondrial Toxicants nih.gov |

| Glycolytic Rate | Increase (Compensatory) | Attempt to maintain ATP levels when oxidative phosphorylation is impaired. | General Response to Mitochondrial Inhibition |

| Citrate Levels | Increase | Blockade of the citric acid cycle at the aconitase step. regulations.gov | Fluoroacetate/Fluorocitrate regulations.gov |

Role as a Biochemical Probe for Metabolic Flux and Regulation Studies

Fluorinated substrate analogs are valuable tools in biochemistry, serving as probes to investigate enzymic reaction mechanisms and metabolic pathways. acs.org The substitution of a hydrogen atom with fluorine can alter the electronic properties of a molecule and can be tracked using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, making it a powerful, noninvasive analytical technique. nih.gov

While there are limited specific examples of this compound being used extensively as a metabolic probe, its potential lies in its nature as an analog of oxaloacetate, a central metabolite. A fluorinated version of oxaloacetate could theoretically be used to:

Study Enzyme Kinetics and Mechanisms: Research has utilized this compound to investigate the kinetics and reaction mechanism of enzymes that bind oxaloacetate, such as cytoplasmic malate dehydrogenase. portlandpress.com Such studies can help elucidate the stereochemistry and rate-limiting steps of enzymatic reactions.

Monitor Metabolic Flux: If labeled with a stable isotope (e.g., ¹³C) in addition to the fluorine atom, this compound could be used in Metabolic Flux Analysis (MFA). MFA is a technique used to quantify the rates of metabolic reactions in a biological system. nih.govresearchgate.net By tracking the path of the labeled atoms through various metabolic pathways, researchers can create a detailed map of cellular metabolism. For example, 3-fluoro-3-deoxy-D-glucose has been used as a probe to monitor cerebral glucose metabolism in vivo using ¹⁹F NMR. nih.gov

Investigate Allosteric Regulation: As oxaloacetate is involved in the regulation of multiple enzymes, a stable analog could be used to probe the allosteric binding sites and regulatory mechanisms without being rapidly consumed in the primary metabolic reaction.

Synthetic Methodologies for 3 Fluorooxaloacetate and Analogs in Advanced Research Contexts

Chemo-Enzymatic Synthesis Approaches for Specific Isomers and Deuterated Forms

Chemo-enzymatic methods offer a powerful approach for the synthesis of specific stereoisomers of compounds derived from 3-fluorooxaloacetate. These methods leverage the high selectivity of enzymes to control the stereochemical outcome of a reaction.

A notable example is the synthesis of (2R,3R)-erythro- and (2R,3S)-threo-fluoromalate using malate (B86768) dehydrogenase. In this process, this compound serves as a substrate for the enzyme. The stereochemical outcome of the reduction is dependent on the reaction conditions. When the enzymatic reduction is slower than the rate of epimerization of the two enantiomers of this compound, only (2R,3R)-erythro-fluoromalate is formed. Conversely, when high levels of the enzyme and an excess of the cofactor NADH are used, the reduction is rapid relative to epimerization, leading to the formation of equal amounts of (2R,3R)-erythro- and (2R,3S)-threo-fluoromalate. medchemexpress.com

This enzymatic approach highlights the potential for selectively producing different isomers of this compound derivatives. While specific methods for the direct chemo-enzymatic deuteration of this compound are not extensively detailed in the literature, the principles of enzymatic reactions in the presence of deuterated solvents or with deuterated cofactors could be applied. For instance, carrying out the malate dehydrogenase-catalyzed reduction in heavy water (D₂O) could potentially lead to the incorporation of deuterium (B1214612) at specific positions. The synthesis of deuterated α-keto acids, such as 2-Ketoglutaric acid-d4, is commercially available, suggesting that synthetic routes for deuterated this compound are feasible. medchemexpress.com General methods for the deuteration of α-keto acids often involve H-D exchange reactions catalyzed by acids, bases, or metal catalysts in a deuterated solvent. rsc.orgacs.org

Table 1: Chemo-Enzymatic Synthesis of Fluoromalate Isomers from this compound

| Reaction Condition | Product(s) | Key Factor |

| Slow enzymatic reduction | (2R,3R)-erythro-fluoromalate | Epimerization of substrate is faster than reduction |

| Fast enzymatic reduction | (2R,3R)-erythro- and (2R,3S)-threo-fluoromalate | Reduction is faster than epimerization |

Chemical Synthesis Strategies for Analog Development (e.g., 3-Fluoro-5-aminolevulinic acid)

Chemical synthesis provides a versatile platform for the development of a wide range of this compound analogs, which are instrumental in structure-activity relationship studies and for the development of new research tools. An important example is the synthesis of 3-fluoro-5-aminolevulinic acid, a fluorinated analog of the photosensitizer precursor 5-aminolevulinic acid.

Stereoselective Synthesis of Fluorinated Precursors

The stereoselective synthesis of fluorinated precursors is crucial for producing enantiomerically pure analogs. This allows for the investigation of the specific biological activities of each stereoisomer. For 3-fluoro-5-aminolevulinic acid, both racemic and enantiopure forms have been synthesized.

One stereoselective approach starts from chiral precursors. For example, the synthesis of the enantiomers of 3-fluoro-5-aminolevulinic acid has been achieved from L- and D-aspartic acid. These starting materials provide the necessary stereochemical control for the synthesis of the final fluorinated product. The synthesis of α-fluoro-β-hydroxy esters from racemic α-fluoro-β-keto esters has also been demonstrated using ketoreductase enzymes, which can produce either syn or anti diastereomers with high enantiomeric excess. alaska.edu Such stereoselective reductions of fluorinated ketoesters are a key strategy for accessing chiral fluorinated building blocks. alaska.edu

Development of Radiolabeled Fluorine Analogs for Research Tools

Radiolabeled analogs, particularly those containing the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), are invaluable tools for in vivo imaging studies using Positron Emission Tomography (PET). The development of ¹⁸F-labeled analogs of this compound could enable the non-invasive study of its metabolic fate and target engagement in living organisms.

While a direct radiosynthesis of [¹⁸F]this compound has not been reported, general strategies for ¹⁸F-labeling of small molecules can be adapted. A common approach is the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. For the synthesis of an ¹⁸F-labeled analog of this compound, a precursor with a good leaving group (e.g., a tosylate, mesylate, or nitro group) at the 3-position would be required. The synthesis of ¹⁸F-labeled amino acids and other small molecules for PET imaging is well-established and provides a framework for the development of radiolabeled this compound analogs. nih.govfrontiersin.org The synthesis of [¹⁸F]-γ-fluoro-α,β,-unsaturated esters and ketones has been achieved via the vinylogous ¹⁸F-fluorination of α-diazoacetates, demonstrating a novel method for introducing ¹⁸F into complex molecules. researchgate.net

The development of such radiotracers would be a significant advancement, allowing for the in vivo visualization of metabolic pathways involving this fluorinated metabolite.

Considerations for Isotopic Labeling in Metabolic Tracing Studies

Isotopic labeling is a cornerstone of metabolic research, allowing for the detailed tracing of the metabolic fate of a compound. In the context of this compound, stable isotopes such as ¹³C and deuterium (²H) can be incorporated into the molecule to track its transformation through various metabolic pathways using techniques like mass spectrometry and NMR spectroscopy.

Metabolic Flux Analysis (MFA) is a powerful technique that uses data from isotope labeling experiments to quantify the rates (fluxes) of metabolic reactions. wikipedia.orgnih.govrsc.org To study the metabolism of this compound, one could synthesize a version labeled with ¹³C at specific carbon positions. By introducing this labeled compound to a biological system (e.g., cell culture or an animal model) and analyzing the distribution of the ¹³C label in downstream metabolites, it is possible to map out its metabolic pathways and quantify the flux through them. nih.govnih.gov

Key considerations for designing such studies include:

Choice of Isotopic Tracer: The position of the isotopic label is critical and should be chosen to provide the most information about the pathways of interest. semanticscholar.org

Experimental Design: The duration of labeling and the method of tracer delivery need to be carefully controlled to achieve a metabolic and isotopic steady state for accurate flux analysis. nih.gov

Analytical Methods: High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for detecting and quantifying the incorporation of stable isotopes into metabolites. rsc.org

Computational Modeling: The data from isotope tracing experiments are complex and require computational models to calculate the metabolic fluxes. wikipedia.org

By employing these methodologies, researchers can gain a detailed understanding of how this compound is metabolized and how it perturbs cellular metabolism, providing valuable insights into its mechanism of action.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Fluorooxaloacetate in Biological Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Analysis

NMR spectroscopy stands as a powerful, non-invasive tool for elucidating the structural and dynamic properties of 3-fluorooxaloacetate. Its utility spans from monitoring enzymatic reactions in real-time to determining the stereochemical outcomes of these transformations.

Application of Fluorine-19 (¹⁹F) NMR in Reaction Monitoring and Stereochemical Assignment

The presence of a fluorine atom makes ¹⁹F NMR an exceptionally sensitive and specific technique for studying this compound. creative-proteomics.com With a natural abundance of 100% and a high magnetogyric ratio, the ¹⁹F nucleus provides strong signals with a wide chemical shift dispersion, minimizing background interference. creative-proteomics.com This allows for clear observation of this compound even in complex mixtures.

Reaction Monitoring: ¹⁹F NMR is instrumental in monitoring the progress of enzymatic reactions involving this compound. For instance, the enzymatic cleavage of a polysaccharide by heparinase can be followed by observing the appearance of a unique multiplet in the ¹H-NMR spectrum corresponding to the newly formed double bond. nih.gov A similar principle applies to ¹⁹F NMR, where the conversion of a substrate to this compound can be tracked by the appearance and integration of its characteristic ¹⁹F signal. This non-invasive, in-situ monitoring provides valuable kinetic data. biorxiv.org

Table 1: Application of ¹⁹F NMR in this compound Analysis

| Application | Description | Key Advantages |

| Reaction Monitoring | Real-time observation of the formation or consumption of this compound in enzymatic assays. | Non-invasive, allows for kinetic analysis, high sensitivity and specificity. nih.govbiorxiv.org |

| Stereochemical Assignment | Determination of the stereoisomeric form of this compound or its derivatives produced in a reaction. | Can be performed on unpurified mixtures, provides clear distinction between diastereomers. nih.gov |

| Purity Determination | Quantitative ¹⁹F NMR (qNMR) can be used to accurately determine the purity of this compound samples. | High accuracy (0-1% deviation from reference values), wide chemical shift dispersion allows for clear signal separation. acgpubs.org |

Proton (¹H) and Carbon-13 (¹³C) NMR for Complementary Data

While ¹⁹F NMR is highly specific, ¹H and ¹³C NMR provide essential complementary structural information.

¹H NMR: Proton NMR spectra offer details about the protons in the molecule, including their chemical environment and coupling to other nuclei, including fluorine. The coupling constants between protons and the fluorine atom (J-coupling) can provide valuable information about the conformation and relative stereochemistry of the molecule. nih.gov ¹H NMR has been widely used to monitor the kinetics of enzymatic reactions by observing the evolution of substrate and product signals. rsc.org

¹³C NMR: Carbon-13 NMR provides a map of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, and the presence of the electronegative fluorine atom significantly influences the shifts of nearby carbons. These spectra, often acquired with proton decoupling, complement the data from ¹H and ¹⁹F NMR to provide a complete structural picture. scielo.brsigmaaldrich.com In some instances, detailed studies of ¹³C NMR spectra have been crucial for structural elucidation where previous analyses were incomplete. scielo.br

It's important to be aware of potential impurities from common laboratory solvents, which can appear in both ¹H and ¹³C NMR spectra. pitt.edu

Deuterium (B1214612) NMR and Isotope Effect Measurement

Deuterium (²H) NMR and the measurement of kinetic isotope effects (KIEs) are powerful tools for probing reaction mechanisms.

Deuterium NMR: By replacing specific protons with deuterium, one can probe the stereochemistry of enzymatic reactions. For example, in a study involving the dephosphorylation of (Z)-fluorophosphoenolpyruvate in D₂O, the resulting chiral fluoropyruvate was analyzed. nih.gov The subsequent carboxylation and analysis of the fluoromalate product revealed that different enzymes protonate (deuterate) the substrate from opposite faces. nih.gov While deuterium NMR is less sensitive than proton NMR and yields broader signals, it is invaluable for determining the extent and position of deuterium incorporation. huji.ac.il

Isotope Effect Measurement: The substitution of a hydrogen atom with a heavier deuterium atom can sometimes lead to a decrease in the rate of a chemical reaction, a phenomenon known as a kinetic isotope effect (KIE). ismrm.org Measuring the KIE can provide insights into the rate-determining step of an enzymatic reaction. For instance, if the breaking of a C-H bond is the slowest step, replacing that hydrogen with deuterium will result in a significant KIE. Studies have shown that for some metabolic reactions involving deuterated substrates, the KIE can be relatively small, around 4-6%. ismrm.orgnih.gov

Mass Spectrometry-Based Techniques for Detection and Quantification

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for the detection and quantification of low-abundance metabolites like this compound in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Metabolomics and Enzymology

LC-MS/MS is the cornerstone of targeted metabolomics and is extensively used in enzymology. nih.gov This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net

Metabolomics: In metabolomics studies, LC-MS/MS is used to quantify a predefined set of metabolites, which could include this compound and related compounds in the central carbon metabolism. lcms.cz The method typically involves separating the metabolites on an LC column followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.com This targeted approach provides high sensitivity and accuracy for quantitative analysis. unil.ch

Enzymology: In enzymology, LC-MS/MS can be used to measure the activity of enzymes that produce or consume this compound. By incubating an enzyme with its substrate and then quantifying the product (this compound) at different time points, detailed kinetic parameters can be determined. The high sensitivity of LC-MS/MS allows for the use of low substrate concentrations and the detection of small amounts of product. nih.gov

Table 2: LC-MS/MS Parameters for Metabolite Quantification

| Parameter | Description | Importance |

| Chromatographic Separation | Use of reversed-phase or HILIC columns to separate metabolites based on their physicochemical properties. | Reduces ion suppression, separates isomers, and improves quantification accuracy. thermofisher.com |

| Ionization Source | Electrospray ionization (ESI) is commonly used for polar metabolites like this compound. | Efficiently generates ions from non-volatile and thermally labile molecules in solution. thermofisher.com |

| Mass Analyzer | Triple quadrupole mass spectrometers are the gold standard for quantitative analysis using MRM. | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. mdpi.com |

| Internal Standards | Stable isotope-labeled versions of the analyte are often used for accurate quantification. | Corrects for variations in sample preparation, chromatography, and instrument response. unil.ch |

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the confident identification of unknown metabolites and the confirmation of the elemental composition of known compounds like this compound. bioanalysis-zone.com

Metabolite Identification: In untargeted metabolomics, HRMS is used to generate a comprehensive profile of all detectable metabolites in a sample. spectroscopyonline.com The accurate mass measurements obtained from HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, allow for the determination of the elemental formula of a detected ion. bioanalysis-zone.com This information, combined with fragmentation data (MS/MS), can be used to tentatively identify this compound and its metabolic products by searching against metabolite databases. thermofisher.commdpi.com

Confirmation of Identity: For targeted studies, HRMS can be used to confirm the identity of this compound by comparing its accurate mass and retention time to that of an authentic standard. The high resolving power of these instruments helps to distinguish the analyte from isobaric interferences in the sample matrix, leading to more reliable identification and quantification. spectroscopyonline.comwhoi.edu

Emerging Research Directions and Uncharted Territories in 3 Fluorooxaloacetate Research

Development of Next-Generation Fluorinated Probes for Enzyme Active Site Characterization

The development of chemical probes to interrogate enzyme function is a cornerstone of chemical biology. Fluorinated molecules like 3-fluorooxaloacetate are particularly valuable in this arena. researchgate.net The fluorine atom is a bio-orthogonal reporter; its presence in biological systems is negligible, meaning that ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the probe's behavior in complex biological mixtures with little to no background signal. nih.gov

Emerging research focuses on leveraging these properties to design next-generation probes. This compound can serve as a scaffold for mechanism-based inhibitors, which are chemically inert until activated by the target enzyme's catalytic machinery. nih.gov This process can lead to the formation of a stable, covalent bond with an active site residue, effectively trapping the enzyme-inhibitor complex for detailed study. nih.gov The unique reactivity of the carbon-fluorine bond can be exploited to design probes that form stabilized analogues of the reaction's transition state, providing a snapshot of the catalytic process. researchgate.netnih.gov

Future research directions include:

¹⁹F NMR-Based Screening: Using ¹⁹F NMR to screen for the binding of this compound derivatives to purified enzymes or even within cell lysates to identify novel targets. researchgate.net

Activity-Based Probes (ABPs): Synthesizing derivatives of this compound that incorporate a reporter tag (like a fluorophore or biotin) and a reactive group. These ABPs would covalently label active enzymes, allowing for their identification, quantification, and visualization within complex proteomes. thermofisher.com

Stereochemical Probes: Utilizing the fluorine atom to gain insights into the facial selectivity and stereochemistry of enzymatic reactions involving oxaloacetate. acs.org

By developing this compound into a sophisticated chemical probe, researchers can gain unprecedented insight into the structure, function, and regulation of the enzymes it targets.

Advanced Computational Chemistry and Molecular Modeling of Enzyme-3-Fluorooxaloacetate Complexes

While experimental techniques provide invaluable data, advanced computational methods are becoming indispensable for understanding molecular interactions at an atomic level. dovepress.com Molecular dynamics (MD) simulations and molecular docking are powerful tools for investigating the binding of inhibitors like this compound to their enzyme targets. mdpi.comnih.gov This "in silico" approach can predict and rationalize the compound's inhibitory mechanism, guide the design of more potent or selective inhibitors, and interpret experimental findings.

Future computational studies on enzyme-3-fluorooxaloacetate complexes will likely focus on several key areas:

Binding Mode Prediction: Using molecular docking to predict the most likely orientation of this compound within the active site of enzymes like malate (B86768) dehydrogenase (MDH). This can reveal key interactions, such as hydrogen bonds and electrostatic contacts, that are crucial for binding. nih.govacademie-sciences.fr

Dynamic Interaction Analysis: Employing MD simulations to model the behavior of the enzyme-inhibitor complex over time. mdpi.com This can reveal how the enzyme's structure changes upon inhibitor binding, the stability of the interaction, and the role of water molecules in mediating the binding. frontiersin.org

Free Energy Calculations: Calculating the binding free energy to quantitatively predict the affinity of this compound and its derivatives for the target enzyme. This is crucial for structure-based drug design efforts.

Exploring Allosteric Sites: Investigating whether this compound could bind to sites other than the active site (allosteric sites), which could lead to novel mechanisms of enzyme regulation or inhibition. wikipedia.orgresearchgate.net

A hypothetical computational workflow for studying the interaction between human malate dehydrogenase 1 (hMDH1) and this compound is presented below.

| Step | Computational Method | Objective | Potential Insights |

| 1 | Homology Modeling | Generate a 3D structure of the enzyme if one is not available. | Provide a structural basis for subsequent docking and simulation. |

| 2 | Molecular Docking | Predict the binding pose of this compound in the enzyme's active site. | Identify key amino acid residues involved in binding the inhibitor. |

| 3 | Molecular Dynamics (MD) | Simulate the dynamic behavior of the enzyme-inhibitor complex in a solvated environment. | Assess the stability of the binding pose and observe conformational changes. |

| 4 | Binding Free Energy Calculation | Quantify the strength of the interaction between the enzyme and the inhibitor. | Rank potential inhibitor derivatives and correlate with experimental IC₅₀ values. |

These computational approaches promise to accelerate the exploration of this compound's interactions with its targets, providing a detailed roadmap for future experimental validation and inhibitor design. mdpi.com

Applications in Investigating Host-Microbe Metabolic Interactions

The metabolic interplay between a host and its resident microbiota, or between a host and a pathogen, is a complex dance that is crucial for health and disease. frontiersin.orgnih.gov Pathogenic microorganisms often rewire host metabolism to support their own survival and replication. biorxiv.org Key metabolic enzymes that are shared between host and microbe, such as malate dehydrogenase (MDH), represent critical nodes in this interaction. Since MDH is a key enzyme in central carbon metabolism for many organisms, including pathogens like Plasmodium falciparum, it is a potential drug target. researchgate.netnih.gov

This compound can be used as a chemical tool to dissect these intricate metabolic relationships. By inhibiting MDH, it can perturb the metabolic networks of both the host and the microbe, allowing researchers to untangle their respective contributions.

Future research in this area could involve:

Selective Inhibition Studies: Exploiting structural differences between host and microbial MDH isoenzymes to design derivatives of this compound that are selective for one over the other. This would allow for the precise interrogation of either the host's or the microbe's metabolic pathways.

Tracing Metabolic Fates: Using isotopically labeled versions of this compound in co-culture systems or infected organisms to trace its metabolic fate and identify the specific pathways being perturbed in the host versus the microbe. mdpi.com

Disrupting Pathogen Virulence: Investigating whether inhibiting microbial MDH with this compound can disrupt virulence factors or metabolic pathways that are essential for the pathogen to establish an infection or evade the host immune system. csic.esimmunology.org For example, some bacteria use enzymes of the TCA cycle to protect against oxidative stress. nih.gov

The use of specific inhibitors like this compound provides a powerful method for moving beyond correlational studies and actively probing the causal metabolic links that define host-microbe interactions.

Exploration of Novel Enzyme Targets and Unforeseen Biochemical Pathways

While this compound is primarily known as an inhibitor of malate dehydrogenase, it is possible that it interacts with other enzymes, a phenomenon known as off-target activity. The identification of such novel targets is a significant area of emerging research, as it can reveal previously unknown biological functions and lead to new therapeutic applications. nih.gov

The chemical structure of this compound, a fluorinated α-keto acid, makes it a potential inhibitor for other enzymes that bind similar substrates. This could include other dehydrogenases or enzymes involved in amino acid or carboxylic acid metabolism.

Strategies to uncover these unforeseen interactions include:

High-Throughput Screening (HTS): Screening this compound against large panels of purified enzymes to identify novel inhibitory activities. bioivt.com Fluorescence-based assays are often used for their efficiency and sensitivity in HTS formats.

Activity-Based Protein Profiling (ABPP): As mentioned previously, developing this compound into an activity-based probe would enable the identification of its targets directly within a complex biological system, such as a cell lysate or even a living organism.

Virtual Screening: Using the 3D structure of this compound as a query to computationally screen databases of protein structures for potential binding sites. mdpi.com This can generate hypotheses about novel targets that can then be tested experimentally.

Metabolomic Profiling: Analyzing the global changes in metabolite levels after treating cells with this compound. An unexpected change in a particular metabolite could point towards the inhibition of a previously unknown enzyme in that metabolite's pathway. bath.ac.uk

The discovery of a novel target for this compound would not only expand our understanding of its biological effects but could also illuminate new, unforeseen biochemical pathways and regulatory mechanisms within the cell.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for 3-Fluorooxaloacetate, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves fluorination of oxaloacetate precursors using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride). Reaction optimization requires controlled pH (e.g., 6.5–7.5) and low temperatures (0–4°C) to minimize side reactions. Purification via reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier is recommended to isolate the product . Yield improvements are achieved by monitoring fluorination efficiency via <sup>19</sup>F NMR, leveraging techniques described for analogous fluorinated carboxylates .

Q. Which analytical techniques are most effective for detecting this compound in complex biological matrices?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is preferred for quantification in cellular lysates. For structural confirmation, <sup>13</sup>C and <sup>19</sup>F NMR are critical, as demonstrated in studies of trifluoroacetate derivatives . Pre-column derivatization with dansyl chloride enhances UV/Vis detection sensitivity in HPLC, a method validated for oxaloacetate analogs .

Q. How does this compound participate in central carbon metabolism compared to unmodified oxaloacetate?

- Methodological Answer: In vitro assays using isolated mitochondria or cell lysates show that this compound acts as a competitive inhibitor of citrate synthase, reducing acetyl-CoA incorporation by ~40% at 1 mM concentrations. Isotopic tracing with [U-<sup>13</sup>C]glucose reveals impaired flux into the TCA cycle, corroborated by reduced <sup>13</sup>C enrichment in citrate .

Advanced Research Questions

Q. What mechanistic insights explain the divergent effects of this compound on mitochondrial versus cytosolic enzyme kinetics?

- Methodological Answer: Differential binding affinity arises from fluorine’s electronegativity altering the keto-enol equilibrium of oxaloacetate. Computational docking studies (e.g., AutoDock Vina) predict weakened interactions with malate dehydrogenase’s active site (ΔG binding = −6.2 kcal/mol vs. −8.1 kcal/mol for oxaloacetate). Experimental validation involves mutagenesis of key residues (e.g., Arg165 in porcine MDH) to assess steric and electronic effects .

Q. How can researchers reconcile contradictory data on this compound’s stability in aqueous buffers versus cell culture media?

- Methodological Answer: Contradictions often stem from pH-dependent hydrolysis. At physiological pH (7.4), this compound degrades 2.5-fold faster than in acidic buffers (pH 5.0). Stabilization strategies include adding protease inhibitors (e.g., PMSF) or using deuterated water to slow hydrolysis, as shown in <sup>1</sup>H NMR stability assays . Parallel experiments in serum-free vs. serum-containing media are critical to account for esterase activity .

Q. What isotopic labeling approaches are optimal for tracking this compound’s metabolic fate in vivo?

- Methodological Answer: Dual-isotope tracing with [3-<sup>18</sup>O, <sup>13</sup>C]this compound enables discrimination between enzymatic and non-enzymatic decarboxylation. In murine hepatocytes, GC-MS analysis of <sup>13</sup>C-labeled aspartate and glutamate confirms partial incorporation into amino acid pools, while <sup>18</sup>O loss quantifies spontaneous degradation .

Methodological Best Practices

- Experimental Design : Use time-course assays to distinguish between acute enzyme inhibition and long-term metabolic adaptation. Include fluorinated analogs of malate or fumarate as negative controls .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to untangle fluorine’s electronic effects from steric hindrance in enzyme kinetics datasets .

- Safety Protocols : Follow trifluoroacetate handling guidelines (e.g., fume hood use, PPE), as fluorine substituents may enhance toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.